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molecular formula C4H10O4S B1207226 2,2'-Sulfonyldiethanol CAS No. 2580-77-0

2,2'-Sulfonyldiethanol

Cat. No. B1207226
M. Wt: 154.19 g/mol
InChI Key: QQLILYBIARWEIF-UHFFFAOYSA-N
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Patent
US08790678B2

Procedure details

PEG-vinylsulfone (PEG-VS) was synthesized from four-arm or eight-arm PEG (mol. wt. 10,000, Shearwater Polymers, Huntsville, Ala.) in four steps using a modification of the methods described by Morpurgo et al. (Bioconjugate Chemistry, 1996, 7: 363-368). In the first step, PEGmesylate was formed by the reaction of mesyl chloride with PEG under nitrogen. PEG (25 g) dissolved in 300 mL toluene was dried by azeotropic distillation until the final volume was 150 mL. After cooling, 50 mL of dichloromethane (DCM) was added to prevent precipitation of PEG. The solution was cooled on ice for 15 min, and 5.58 mL triethylamine (TEA, 2 equiv.) was added. Next, 3.10 mL methane sulfonyl chloride (2 equiv.) was added dropwise and allowed to react for 20 h. The TEA salt was filtered out and the total volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.13 ppm (s, 3H, —SO2CH3), 3.61 ppm (PEG backbone), 4.35 ppm (t, 2H, —CH2OSO2—). In the second step, PEG-mesylate was reacted with β-mercaptoethanol to form PEG-hydroxyethylsulfide. The PEG-mesylate (15.5 g) was dissolved in 150 mL sodium borate buffer (50 mM, pH 8), 3.5 mL of 14.3 M β-mercaptoethanol (4 equiv.) was added, and the solution was allowed to react at reflux under nitrogen for 3 h. The PEG was extracted twice with DCM, and the volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 2.72 ppm (t, 2H, —CH2S—), 2.75 ppm (t, 2H, —SCH2—), 3.61 ppm (PEG backbone). Next, the sulfide was oxidized using hydrogen peroxide to form PEG-hydroxyethylsulfone. PEG-hydroxyethylsulfide (12.79 g) was dissolved in 50 mL distilled water with 1.69 g sodium tungstate (0.5 equiv.). The solution was cooled to near 0° C. and reacted with 2.09 mL 30% hydrogen peroxide (2 equiv.) overnight on ice. The PEG was extracted twice with DCM. The total volume of DCM was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.32 ppm (t, 2H, —CH2SO2—), 3.39 ppm (t, 2H, —SO2CH2—), 3.61 ppm (PEG backbone), 3.92 ppm (t, 2H, —OCH2CH2SO2—), 4.03 ppm (t, 2H, —SO2CH2CH2OH). In the final step, the hydroxyethylsulfone was converted to a vinyl sulfone. PEG-hydroxyethylsulfone (7.97 g) was dried by azeotropic distillation in toluene until the final volume was 150 mL. After cooling, 50 mL DCM was added to prevent precipitation of the PEG. The solution was cooled on ice for 15 min, then 2.68 mL TEA (3 equiv.) was added. Next, 0.75 mL mesyl chloride (1.5 equiv.) was added dropwise, and the solution was allowed to react for 24 h. Another 2.68 mL TEA (3 equiv.) was added, followed by 0.75 mL mesyl chloride (1.5 equiv. added dropwise), and the reaction was carried out overnight. The TEA salt was filtered out and the total volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.61 ppm (PEG backbone), 6.04 ppm (d, 1H, ═CH2), 6.35 ppm (d, 1H, ═CH2), 6.79 ppm (q, 1H, —SO2CH═).
Name
PEG-mesylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
sodium borate
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[S:3]([OH:6])(=[O:5])=O.[CH2:7]([OH:10])[CH2:8]O.S[CH2:12][CH2:13][OH:14]>B([O-])([O-])[O-].[Na+].[Na+].[Na+]>[OH:14][CH2:13][CH2:12][S:3]([CH2:8][CH2:7][OH:10])(=[O:5])=[O:6] |f:0.1,3.4.5.6|

Inputs

Step One
Name
PEG-mesylate
Quantity
15.5 g
Type
reactant
Smiles
COS(=O)(=O)O.C(CO)O
Name
sodium borate
Quantity
150 mL
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
SCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The PEG was extracted twice with DCM
CUSTOM
Type
CUSTOM
Details
the volume was reduced to approx. 20 mL by rotary evaporation
CUSTOM
Type
CUSTOM
Details
PEG was precipitated by addition of ice-cold diethyl ether
FILTRATION
Type
FILTRATION
Details
recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OCCS(=O)(=O)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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